molecular formula C8H10ClNO4 B13593394 Methyl3-amino-2,6-dihydroxybenzoatehydrochloride

Methyl3-amino-2,6-dihydroxybenzoatehydrochloride

Cat. No.: B13593394
M. Wt: 219.62 g/mol
InChI Key: CKKLGXRODBJYQW-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,6-dihydroxybenzoate hydrochloride is a substituted benzoic acid derivative featuring a methyl ester, an amino group at position 3, and hydroxyl groups at positions 2 and 6, with a hydrochloride counterion. This compound combines aromatic hydroxylation, esterification, and amination, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C8H10ClNO4

Molecular Weight

219.62 g/mol

IUPAC Name

methyl 3-amino-2,6-dihydroxybenzoate;hydrochloride

InChI

InChI=1S/C8H9NO4.ClH/c1-13-8(12)6-5(10)3-2-4(9)7(6)11;/h2-3,10-11H,9H2,1H3;1H

InChI Key

CKKLGXRODBJYQW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1O)N)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-amino-2,6-dihydroxybenzoatehydrochloride typically involves the esterification of 3-amino-2,6-dihydroxybenzoic acid with methanol in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl3-amino-2,6-dihydroxybenzoatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl3-amino-2,6-dihydroxybenzoatehydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl3-amino-2,6-dihydroxybenzoatehydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs include:

2,6-Dihydroxybenzoate (GRDC substrate): Lacks the methyl ester and amino group but shares hydroxyl groups at positions 2 and 2. It binds to enzymes like GRDC (glutathione-dependent dehydroascorbate reductase) via hydrogen bonding, displacing water molecules in the active site .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride: A branched-chain methyl ester hydrochloride with a methylamino group. Synthesized via HCl-mediated deprotection, it highlights the role of hydrochloride salts in stabilizing amines during synthesis .

Benzydamine Hydrochloride : An aromatic amine hydrochloride with anti-inflammatory properties, structurally distinct due to its benzylamine core and absence of hydroxyl groups .

Physicochemical and Biochemical Properties

Compound Key Substituents Molecular Weight (Da)* Functional Groups Biological Relevance
Methyl 3-Amino-2,6-Dihydroxybenzoate HCl 2,6-OH; 3-NH2; COOCH3 ~217.6† Hydroxyl, amino, ester, chloride Potential enzyme interaction
2,6-Dihydroxybenzoate (GRDC-bound) 2,6-OH ~154.1 Hydroxyl, carboxylate GRDC substrate; induces structural shifts
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl Branched alkyl, methyl ester ~207.7‡ Ester, amine, chloride Synthetic intermediate
Benzydamine HCl Benzylamine core ~345.9 Amine, chloride Anti-inflammatory agent

*Calculated based on molecular formulas where explicit data is unavailable. †Estimated from formula C₈H₈NO₅·HCl. ‡Derived from ’s NMR data and synthesis protocol.

Key Research Findings

  • Enzyme Interactions: 2,6-Dihydroxybenzoate binds to GRDC with a root mean square deviation (RMSD) of 0.08 Å in subunit structures, indicating precise molecular recognition. Substitution at position 3 (e.g., amino groups) may alter binding affinity or specificity .
  • Thermal Stability : GRDC-2,6-dihydroxybenzoate exhibits thermal factors (B-factors) of 16.7–19.4 Ų, suggesting moderate stability in its tetrameric form. Methylation or amination could influence solubility or thermal behavior .

Biological Activity

Methyl 3-amino-2,6-dihydroxybenzoate hydrochloride, a derivative of dihydroxybenzoic acid, has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 3-amino-2,6-dihydroxybenzoate hydrochloride is characterized by the following chemical structure:

  • Chemical Formula : C9_9H10_10ClN1_1O4_4
  • Molecular Weight : 233.63 g/mol

This compound features a methyl group, an amino group, and two hydroxyl groups on a benzene ring, which contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that methyl 3-amino-2,6-dihydroxybenzoate hydrochloride exhibits significant antimicrobial activity. A study focusing on its effects against various bacterial strains demonstrated that it inhibits the growth of Escherichia coli and Staphylococcus aureus. The mechanism appears to involve interference with metabolic pathways critical for bacterial survival.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa70 µg/mL

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. For instance, it has been tested against gastric cancer cell lines MGC-803 and HGC-27, revealing IC50 values of 5.1 µM and 7.6 µM respectively. The compound was observed to cause cell cycle arrest at the G2/M phase and promote apoptosis.

Table 2: Cytotoxic Activity in Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MGC-8035.1Induction of apoptosis
HGC-277.6G2/M phase arrest

The biological activity of methyl 3-amino-2,6-dihydroxybenzoate hydrochloride is primarily attributed to its ability to disrupt key metabolic processes in bacteria and cancer cells. It is suggested that the compound interferes with the synthesis of essential metabolites by inhibiting specific enzymes involved in these pathways.

Case Studies

  • Study on Antibacterial Activity : A comprehensive study utilized metabolite suppression profiling to identify the mode of action (MOA) of methyl 3-amino-2,6-dihydroxybenzoate hydrochloride against E. coli. Results indicated that the compound targets glycine metabolism, leading to bacterial growth inhibition under nutrient-limited conditions .
  • Cancer Research : In a recent investigation into its anticancer properties, researchers found that treatment with methyl 3-amino-2,6-dihydroxybenzoate hydrochloride resulted in significant apoptosis in gastric cancer cells. The study highlighted its potential as a lead compound for developing new anticancer therapies .

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